molecular formula C11H10N4S B2398285 5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 369614-63-1

5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2398285
CAS No.: 369614-63-1
M. Wt: 230.29
InChI Key: MTQQTEXUDSLNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that features both an indole and a triazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the indole moiety, which is a common structural motif in many natural products and pharmaceuticals, along with the triazole ring, known for its stability and versatility, makes this compound a valuable target for research and development.

Scientific Research Applications

5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:

Future Directions

Triazole analogues have shown potential as pharmacological agents due to their significant biological activities . Future research could focus on the design and synthesis of new triazole derivatives, as well as the investigation of their biological activities and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-indole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction is usually carried out in ethanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like carbon disulfide.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Substitution: Alkyl halides or acyl chlorides are common reagents for nucleophilic substitution.

    Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific transformation desired.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Thioethers: Resulting from nucleophilic substitution reactions.

    Complex Heterocycles: Formed through cyclization reactions.

Mechanism of Action

The mechanism of action of 5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-indol-3-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol
  • 4-(4-chlorophenyl)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the indole ring enhances its potential for biological activity, while the triazole ring provides stability and versatility in chemical reactions .

Properties

IUPAC Name

3-(1H-indol-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-15-10(13-14-11(15)16)9-6-7-4-2-3-5-8(7)12-9/h2-6,12H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQQTEXUDSLNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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